REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>C(Cl)(Cl)Cl>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:5][NH:4][C:3]([NH:2][CH3:1])=[S:6])=[O:11]
|
Name
|
|
Quantity
|
7.9 g
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Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
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190 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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was added dropwise
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
the product was washed with two portions of Et2O
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Type
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CUSTOM
|
Details
|
Drying by suction
|
Type
|
CUSTOM
|
Details
|
gave a colorless powder which
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the subsequent cyclization step
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)NNC(=S)NC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |